4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)24(27)25-17-23(26-13-15-29-16-14-26)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNBJUNFLDANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-(naphthalen-1-yl)ethylamine. This can be achieved through a Friedel-Crafts alkylation reaction where naphthalene is reacted with ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.
Morpholino Substitution: The intermediate is then reacted with morpholine to introduce the morpholino group. This step usually involves nucleophilic substitution under basic conditions.
Benzamide Formation: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: 4-hydroxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide.
Reduction: 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenamine.
Substitution: 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide or 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-bromobenzamide.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzamide derivatives similar to 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide. For example, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against various viruses including HIV and hepatitis B virus (HBV). These compounds work by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .
Case Study: Anti-HBV Activity
- A derivative known as IMB-0523 was synthesized and showed significant inhibition of HBV in vitro and in vivo. The study demonstrated the compound's effectiveness against both wild-type and drug-resistant strains of HBV, indicating its potential as a therapeutic agent .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research into similar compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Interaction with Biological Macromolecules
This compound can be employed in studies aimed at understanding its interactions with proteins and nucleic acids. Such studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic targets.
Research Insight:
Studies involving similar morpholino derivatives have indicated their ability to bind to specific receptors or enzymes, leading to alterations in cellular processes. This interaction can be pivotal in drug design, particularly for targeting diseases at the molecular level.
Materials Science Applications
The compound can also serve as a precursor for developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced durability or specific chemical reactivity.
Industrial Application:
In industrial settings, compounds like this compound can be utilized for creating advanced materials that exhibit desirable mechanical or thermal properties.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral properties against HBV and HIV | Significant inhibition of HBV replication; potential therapeutic applications |
| Biological Studies | Interaction with biological macromolecules | Modulation of cellular processes; insights into drug design |
| Materials Science | Development of advanced materials | Enhanced durability and reactivity in polymers |
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The morpholino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The naphthyl group can contribute to the compound’s hydrophobic interactions, further stabilizing the binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Morpholino or Piperidine Substituents
- Encainide (4-Methoxy-N-[2-[2-(1-Methyl-2-Piperidinyl)Ethyl]Phenyl]-Benzamide): Encainide shares the 4-methoxybenzamide core but replaces the morpholino-naphthalene group with a piperidine-ethyl-phenyl system. This structural variation alters its pharmacological profile: Encainide is a Class Ic antiarrhythmic agent targeting sodium channels, whereas the morpholino-naphthalene analog may exhibit distinct selectivity due to steric and electronic differences.
- 4-Isopropoxy-N-(2-Morpholino-2-(Naphthalen-1-yl)Ethyl)Benzamide: This analog substitutes the methoxy group with isopropoxy, increasing lipophilicity.
Naphthalene-Containing Benzamides
- Y96 (5-[(E)-(Hydroxyimino)Methyl]-2-Methyl-N-[(1R)-1-(Naphthalen-1-yl)Ethyl]Benzamide): Y96 retains the naphthalene moiety but incorporates a hydroxyimino-methyl group. This highlights the importance of substituent polarity in viral entry inhibition .
UGS (N-(4-Methoxypyridin-2-yl)-2-(Naphthalen-2-yl)Acetamide) :
UGS replaces the benzamide with an acetamide linker and introduces a methoxypyridine group. Its NRP-1 docking score (> -8.2 kcal/mol) and pyridine ring’s basicity may improve water solubility relative to the target compound .
Simplified Benzamide Analogs
- Rip-B (N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide): Rip-B lacks both morpholino and naphthalene groups, featuring a 3,4-dimethoxyphenethyl chain. Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction, it demonstrates how electron-rich aromatic systems influence crystallization and bioavailability .
Halogenated and Nitro-Substituted Benzamides
- 4MNB (4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide): Crystallographic studies reveal 4MNB’s asymmetric unit contains two molecules (A and B), with structural parameters influenced by bromo and nitro groups. Comparatively, the target compound’s morpholino-naphthalene system may reduce crystallinity but improve solubility .
Biological Activity
4-Methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its properties and applications.
Chemical Structure and Synthesis
The compound features a benzamide core with a methoxy group, a morpholino group, and a naphthyl group. The synthesis typically involves multiple steps:
- Formation of Intermediate : Starting from naphthalene, an intermediate like 2-(naphthalen-1-yl)ethylamine is created via Friedel-Crafts alkylation.
- Morpholino Substitution : The intermediate is then reacted with morpholine under basic conditions.
- Benzamide Formation : Finally, it is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Research indicates that derivatives of benzamide compounds, including this compound, exhibit notable biological activities through various mechanisms:
- Antiviral Activity : Similar compounds have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication. This mechanism has been particularly noted in studies targeting Hepatitis B Virus (HBV) and other viruses like HIV and HCV .
- Neuroprotective Effects : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Case Studies
Several studies have explored the biological effects of similar benzamide derivatives:
- Antiviral Studies : A study on N-phenylbenzamide derivatives demonstrated their efficacy against HBV, highlighting the importance of structural modifications for enhancing antiviral activity. The compound's ability to stabilize A3G levels was crucial for its effectiveness .
- Neuropharmacological Research : Investigations into related compounds have shown promising results in neuroprotection and modulation of neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases .
Efficacy Data
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| IMB-0523 | Anti-HBV | Increases A3G levels |
| This compound | Neuroprotective | Interaction with neurotransmitter receptors |
| N-phenylbenzamide derivatives | Broad-spectrum antiviral | Stabilization of A3G |
Toxicity and Pharmacokinetics
In vivo studies have assessed the toxicity and pharmacokinetics of related benzamide derivatives. For instance, acute toxicity evaluations in animal models indicated that modifications to the amine groups could enhance metabolic stability without compromising safety profiles .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide?
Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., CDI) and bases (e.g., DIPEA) in aqueous or organic solvents. A general procedure involves:
Reacting 4-methoxybenzoic acid with CDI to activate the carboxyl group.
Adding 2-morpholino-2-(naphthalen-1-yl)ethylamine under basic conditions (DIPEA) to form the amide bond.
Purifying the product via silica gel chromatography or recrystallization.
Key characterization includes NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Look for signals corresponding to the naphthalene protons (δ 7.2–8.3 ppm), methoxy group (δ ~3.8 ppm), and morpholine ring (δ ~3.5–3.7 ppm).
- ¹³C NMR : Verify the carbonyl carbon (δ ~165–170 ppm) and quaternary carbons in the naphthalene and morpholine moieties.
- Compare experimental shifts with computational predictions (e.g., DFT) or analogous compounds in literature .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases).
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Q. What strategies address low yields in the final coupling step of synthesis?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures (0°C to reflux), and catalysts (e.g., HOBt/DMAP).
- Byproduct Analysis : Use LC-MS to identify hydrolysis products or unreacted intermediates.
- Alternative Coupling Reagents : Test EDC/HCl or PyBOP instead of CDI for improved efficiency .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Scaffold Modification : Synthesize derivatives with substituents on the naphthalene (e.g., halogens) or morpholine (e.g., methyl groups).
Biological Profiling : Compare IC₅₀ values across assays to identify critical functional groups.
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., PI3Kγ) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Validate assay protocols (e.g., cell line authenticity, reagent concentrations).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. % inhibition).
- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects confounding results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
